molecular formula C12H8ClNO3 B041248 4-Chloro-2-nitro-1-phenoxybenzene CAS No. 91-39-4

4-Chloro-2-nitro-1-phenoxybenzene

Cat. No.: B041248
CAS No.: 91-39-4
M. Wt: 249.65 g/mol
InChI Key: OJESLZHZRVDKCA-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-phenoxybenzene (CAS: 91-39-4, C₁₂H₈ClNO₃) is a nitroaromatic compound featuring a phenoxy group substituted with chlorine and nitro groups at the 4- and 2-positions, respectively. It is primarily utilized as an intermediate in dye synthesis due to its electron-withdrawing nitro and chloro groups, which enhance reactivity in electrophilic substitution reactions . The compound is a pale yellow solid, stable under ambient conditions but sensitive to strong reducing agents. Its synthesis typically involves nucleophilic aromatic substitution between 4-nitrophenol and chlorinated benzene derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Herbicide

4-Chloro-2-nitro-1-phenoxybenzene is utilized as an herbicide due to its ability to control broadleaf weeds in various crops. It operates by disrupting essential growth processes in plants, inhibiting specific enzymes or pathways crucial for development. The compound's effectiveness is noted even at low concentrations, making it a valuable option for integrated weed management strategies.

Key Features:

  • Effective against a wide range of broadleaf weeds.
  • Low application rates required for efficacy.
  • Potential toxicity to non-target organisms necessitates careful management.

Fungicide

In addition to its herbicidal properties, this compound also exhibits fungicidal activity. It can inhibit the growth of certain fungal pathogens, thus protecting crops from diseases that can significantly reduce yield and quality.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in agricultural settings:

  • Field Trials : Research conducted on cereal grain fields demonstrated that applying this compound at rates between 0.5 to 3 kg/hectare effectively controlled weeds such as wild mustard and amaranth while showing compatibility with crops like potatoes and corn.
  • Laboratory Studies : Laboratory experiments indicated that this compound could inhibit the growth of specific fungal pathogens at concentrations as low as 0.1 mg/L, showcasing its potential as an effective fungicide.

Safety and Environmental Considerations

While this compound has proven effective in agricultural applications, it is essential to consider its environmental impact:

  • Toxicity to Non-target Species : Studies suggest that this compound may exhibit toxicity towards non-target flora and fauna, necessitating careful application practices to mitigate risks.
  • Regulatory Compliance : Users must comply with local regulations regarding the use of chemical herbicides and fungicides to ensure environmental safety and sustainability.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 4-chloro-2-nitro-1-phenoxybenzene with key analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 91-39-4 C₁₂H₈ClNO₃ 265.65 Cl (4-), NO₂ (2-), phenoxy (1-) Dye intermediate
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene 56532-65-1 C₁₃H₁₀ClNO₃ 281.68 Cl (1-), NO₂ (4-), CH₂-O-phenoxy Intermediate in amine synthesis
4-Chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene - C₁₃H₉Cl₂NO₃ 298.12 Cl (4-), NO₂ (2-), CH₂Cl-phenoxy Unspecified (likely synthesis intermediate)
4-(Benzyloxy)-1-chloro-2-nitrobenzene 79035-13-5 C₁₃H₁₀ClNO₃ 263.68 Cl (1-), NO₂ (2-), benzyloxy (4-) Pharmaceutical intermediate
1-Chloro-5-fluoro-2-((4-fluorobenzyl)oxy)-4-nitrobenzene 439095-66-6 C₁₃H₈ClF₂NO₃ 315.66 Cl (1-), F (5-), F-benzyloxy (2-) Specialty chemical (research use)

Physical and Chemical Properties

Property This compound 4-(Benzyloxy)-1-chloro-2-nitrobenzene 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene
Melting Point Not reported Not reported 116–118°C (related amino derivative)
Solubility Insoluble in water; soluble in DCM Likely similar to parent compound Soluble in THF, DMSO
Stability Stable at RT; decomposes under strong acids/bases Comparable Sensitive to reducing agents

Biological Activity

Overview

4-Chloro-2-nitro-1-phenoxybenzene (CAS Number: 91-39-4) is an organic compound characterized by a chloro group, a nitro group, and a phenoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in chemistry, biology, and medicine due to its potential biological activities and applications in drug development.

  • Molecular Formula : C12H8ClNO3
  • Molecular Weight : 249.65 g/mol
  • Structure : The compound consists of a benzene ring substituted with a chloro group at the 4-position, a nitro group at the 2-position, and a phenoxy group at the 1-position.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound undergoes electrophilic aromatic substitution, which allows it to modify biomolecules such as proteins and nucleic acids.

  • Electrophilic Aromatic Substitution :
    • The nitro group can be reduced to an amino group under specific conditions, potentially leading to reactive intermediates that can interact with DNA and proteins.
    • This reaction pathway may generate nitroso-, hydroxylamine, and amine derivatives, which are known to possess mutagenic potential.
  • Biochemical Pathways :
    • The compound may influence signaling pathways related to inflammation and microbial growth by modulating enzyme activity or receptor interactions.

Toxicological Profile

A comprehensive assessment of the toxicological effects of this compound reveals several key findings:

Study Parameter Findings
Acute Toxicity Non-mutagenic in vivo micronucleus assay; no mortality observed at high doses (2200 mg/kg) .
Metabolism Rapidly absorbed and excreted; predominantly as sulfate conjugates .
Carcinogenic Potential Limited data; positive results in sister chromatid exchange assays but inactive in transformation assays .
Reproductive Toxicity Not expected to cause reproductive toxicity based on available data .

Case Studies

  • Antimicrobial Activity :
    • Research has indicated that derivatives of nitroanilines, including this compound, exhibit antimicrobial properties. Studies have focused on their effectiveness against various bacterial strains, demonstrating potential utility in developing new antimicrobial agents.
  • Anti-inflammatory Properties :
    • In vitro studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. Further research is required to elucidate the exact mechanisms.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Pharmacological Applications : Investigating the potential use of this compound as a lead compound in drug design for treating infections or inflammatory diseases.
  • Mechanistic Studies : Detailed studies on the metabolic pathways and the identification of specific molecular targets could enhance understanding of its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-2-nitro-1-phenoxybenzene, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the nitro group’s electron-withdrawing nature activates the benzene ring for substitution, while the phenoxy group may require protection during nitration. A stepwise approach could involve:

  • Nitration : Introducing the nitro group at the ortho position relative to chlorine, leveraging directing effects .
  • Phenoxy group attachment : Ullmann coupling or SNAr using a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization includes varying solvents (DMF, DMSO), catalysts (CuI for Ullmann), and temperatures (80–120°C). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Identify substituent positions (e.g., nitro group deshields adjacent protons) and confirm aromatic substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 264.02) .
  • HPLC : Quantify purity using a reversed-phase column (e.g., 95% acetonitrile/5% water, UV detection at 254 nm) .
  • IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, NO₂, OPh) influence regioselectivity in further functionalization?

The nitro group (-NO₂) is a strong meta-directing group, while chlorine (-Cl) is ortho/para-directing but deactivates the ring. The phenoxy group (-OPh) activates the ring via resonance but directs electrophiles to para/ortho positions. Competing effects require computational modeling (DFT) to predict dominant pathways:

  • Electrophilic substitution : Nitro and chloro groups may direct incoming electrophiles to specific positions, validated by substituent-free analogs .
  • Coupling reactions : Suzuki-Miyaura coupling at the para position to chlorine is feasible if steric hindrance is minimized .

Q. How can computational tools (e.g., QSPR, DFT) predict the compound’s reactivity or stability under varying conditions?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess thermal stability (e.g., nitro group decomposition risks) .
  • Quantitative Structure-Property Relationship (QSPR) : Predicts solubility in solvents like DMSO or ethanol using logP values (experimental vs. calculated) .
  • Molecular dynamics simulations : Model degradation pathways under acidic/alkaline conditions to guide storage protocols .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

  • Differential Scanning Calorimetry (DSC) : Verify melting points (e.g., discrepancies between 116–118°C vs. 120°C) by comparing heating rates and sample purity .
  • Recrystallization studies : Test solubility in toluene/ethanol mixtures to identify polymorphic forms .
  • Cross-validate data : Compare with structurally similar compounds (e.g., 1-Amino-4-chloro-2-nitrobenzene, mp 116–118°C) .

Q. What methodologies assess the compound’s stability under oxidative or photolytic conditions?

  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) or H₂O₂ (3% w/v) and monitor via HPLC for degradation products .
  • Kinetic analysis : Calculate half-life (t½) in aqueous buffers (pH 1–13) to identify pH-sensitive bonds .
  • EPR spectroscopy : Detect free radicals generated during photolysis, indicating nitro group instability .

Q. How can mechanistic studies differentiate between competing reaction pathways (e.g., SNAr vs. radical pathways)?

  • Isotopic labeling : Use D₂O to track proton exchange in SNAr intermediates .
  • Radical traps (TEMPO) : Suppress radical pathways and compare reaction yields .
  • Kinetic isotope effects (KIE) : Measure rate changes with deuterated substrates to confirm transition states .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

  • Protecting groups : Temporarily mask the phenoxy group with tert-butyldimethylsilyl (TBDMS) ether during nitration .
  • Flow chemistry : Enhance heat transfer and reduce decomposition in exothermic steps (e.g., nitration) .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

Properties

IUPAC Name

4-chloro-2-nitro-1-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJESLZHZRVDKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of DMF (50 mL) was added 1-bromo-2-nitro-4-chloro-benzene (5.0 g, 21.1 mmol), phenol (1.9 g, 21.1 mmol), and Na2CO3 (2.3 g, 21.1 mmol). The solution was heated to 85° C. and stirred overnight. The reaction was poured into water and extracted with EtOAc. Washed with water and dried over Na2SO4, filtered and concentrated under vacuum giving a yellow oil that was purified by silica gel column chromatography eluting with Hexanes:Ethyl Acetate (90:10) to give 4-chloro-2-nitro-1-phenoxy-benzene (3.8 g, 74%). 4-Chloro-2-nitro-1-phenoxy-benzene (13 g, 52.1 mmol) was reacted with SnCl2 (49.3 g, 260 mmol) following the procedure from Example 7f giving 5-chloro-2-phenoxy-phenylamine as a white solid 9.0 g, 79%).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of phenol (36.6 g, 0.39 mol) in DMF (250 mL) was added sodium hydride (10 g, 0.42 mol) in portions. To the resulting solution was added a solution of 2,5-dichloronitrobenzene (68 g, 0.35 mol) in DMF (500 mL), and the mixture was stirred for 16 hours. The solvent was removed under reduced pressure, and the residue was takene up in EtOAc (400 mL) and extracted with brine (saturated, 400 mL). The product was distilled to yield a yellow liquid (84.2 g, 95%), which had a boiling point of 245°-265° C./1.5 mmHg. This material was employed in Example 9 without further purification.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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